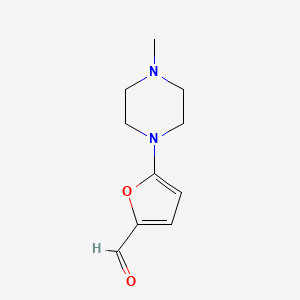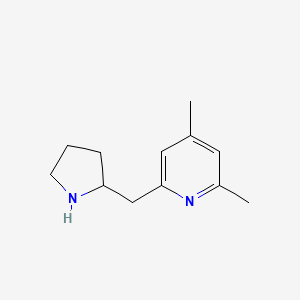
2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine
Descripción general
Descripción
“2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine” is a chemical compound with the molecular formula C12H18N2 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC1=CC(=NC(=C1)CC2CCCN2)C . The InChI representation is InChI=1S/C12H18N2/c1-9-6-10(2)14-12(7-9)8-11-4-3-5-13-11/h6-7,11,13H,3-5,8H2,1-2H3 .
Aplicaciones Científicas De Investigación
Antioxidant Properties and Organic Synthesis
One significant area of application is in the synthesis and study of compounds with antioxidant properties. For example, Wijtmans et al. (2004) reported the synthesis and reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols. These compounds demonstrated interesting antioxidant properties, particularly in reactions involving chain-carrying peroxyl radicals in homogeneous organic solutions, revealing their potential as phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
Material Science and Polymer Chemistry
In material science, especially in the field of polymer chemistry, pyridine derivatives have been used extensively. For instance, Wang et al. (2006) synthesized novel polyimides derived from a pyridine-containing aromatic dianhydride monomer and various aromatic diamines. These polyimides exhibited good solubility, thermal stability, and mechanical properties, highlighting their application in creating materials with specific desirable properties (Wang et al., 2006).
Catalysis
Pyridine derivatives also play a crucial role in catalysis. The synthesis and application of novel catalytic systems, such as palladium(II) complexes using pyridine ligands, demonstrate the utility of these compounds in facilitating chemical reactions. For example, Das et al. (2009) discussed the synthesis of palladium(II) complexes with a pincer (Se,N,Se) ligand derived from pyridine, showcasing their efficiency as catalysts for the Heck coupling reaction, thereby emphasizing the relevance of pyridine derivatives in catalytic processes (Das et al., 2009).
Magnetic Refrigeration
Furthermore, the exploration of pyridine derivatives in the development of molecular nanoscale magnetic refrigerants represents another intriguing application. Dermitzaki et al. (2013) reported the synthesis of a {Cu(II)15Gd(III)7} cagelike cluster using pyridine-2,6-dimethanol, which exhibited ferrimagnetic behavior and potential as a low-temperature magnetic refrigerant (Dermitzaki et al., 2013).
Propiedades
IUPAC Name |
2,4-dimethyl-6-(pyrrolidin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9-6-10(2)14-12(7-9)8-11-4-3-5-13-11/h6-7,11,13H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLQGKAFBWWTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CC2CCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




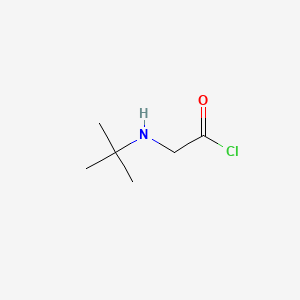
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfinamide](/img/structure/B1636740.png)
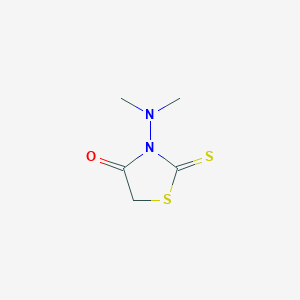


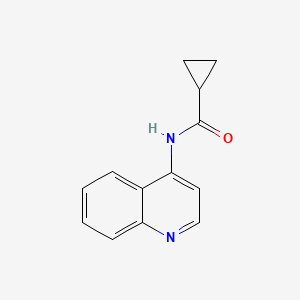
![1-[(2,6-dimethylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1636754.png)
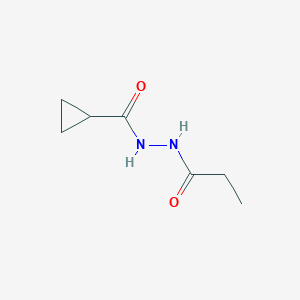

![6-Chloro-3-morpholinoimidazo[1,2-a]pyridine](/img/structure/B1636764.png)


